![molecular formula C42H53ClN2O4 B15337573 6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7 diacid, also known as heptamethine cyanine dye, is a fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific research applications due to its unique near-infrared (NIR) photophysical properties. Cy7 diacid is particularly valued for its high quantum yield, photostability, and ability to interact with biomolecules, making it an essential tool in biological imaging and diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 diacid typically involves the condensation of a quaternary ammonium salt with a reactive methine bridge. The process often includes the following steps:
Formation of the Quaternary Ammonium Salt: This step involves the reaction of a heterocyclic compound with an alkylating agent to form the quaternary ammonium salt.
Condensation Reaction: The quaternary ammonium salt is then reacted with a methine bridge precursor under basic conditions to form the cyanine dye.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure Cy7 diacid.
Industrial Production Methods
Industrial production of Cy7 diacid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy7 diacid undergoes various chemical reactions, including:
Oxidation: Cy7 diacid can be oxidized to form different derivatives, which may exhibit altered photophysical properties.
Reduction: Reduction reactions can modify the electronic structure of Cy7 diacid, affecting its fluorescence characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various Cy7 derivatives with modified photophysical properties, which can be tailored for specific applications in imaging and diagnostics .
Scientific Research Applications
Cy7 diacid is extensively used in scientific research, particularly in the following fields:
Chemistry: Cy7 diacid is used as a fluorescent marker in various chemical assays and reactions.
Biology: It serves as a vital tool for imaging biological processes, including cell tracking and molecular interactions.
Medicine: Cy7 diacid is employed in diagnostic imaging, such as near-infrared fluorescence (NIRF) imaging, to detect and monitor diseases like cancer.
Industry: The dye is used in the development of advanced imaging technologies and diagnostic tools
Mechanism of Action
Cy7 diacid exerts its effects through its ability to interact with biomolecules, such as proteins and nucleic acids. The dye binds to these molecules through intercalation or groove binding, resulting in enhanced fluorescence. This interaction allows for the visualization and quantification of biological processes. The molecular targets and pathways involved include DNA, RNA, and various proteins, making Cy7 diacid a versatile tool in molecular biology .
Comparison with Similar Compounds
Similar Compounds
Cy5 diacid: Another cyanine dye with similar properties but different absorption and emission wavelengths.
Indocyanine green: A clinically approved NIR dye used for medical imaging.
Alexa Fluor 750: A fluorescent dye with comparable NIR properties.
Uniqueness of Cy7 Diacid
Cy7 diacid stands out due to its higher quantum yield, superior photostability, and lower background fluorescence compared to other similar compounds. These properties make it particularly suitable for in vivo imaging and long-term studies .
Properties
Molecular Formula |
C42H53ClN2O4 |
|---|---|
Molecular Weight |
685.3 g/mol |
IUPAC Name |
6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C42H52N2O4.ClH/c1-41(2)33-18-9-11-20-35(33)43(28-13-5-7-22-39(45)46)37(41)26-24-31-16-15-17-32(30-31)25-27-38-42(3,4)34-19-10-12-21-36(34)44(38)29-14-6-8-23-40(47)48;/h9-12,18-21,24-27,30H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,45,46,47,48);1H |
InChI Key |
HQJCKKCUTLDVQL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)CCCCCC(=O)O)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)CCCCCC(=O)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


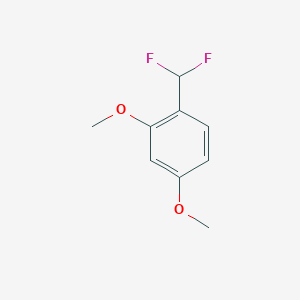
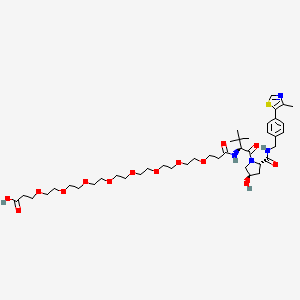
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
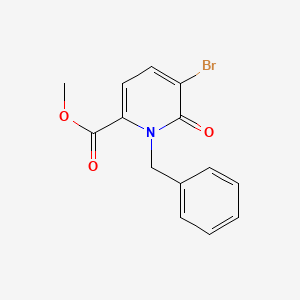

![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)

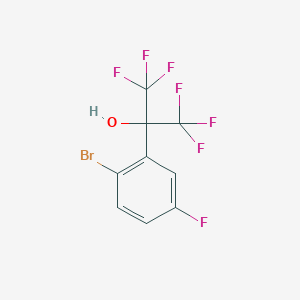
![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

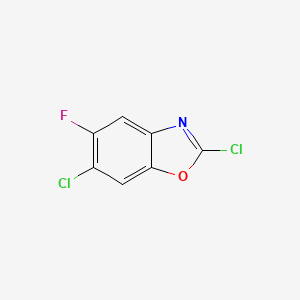

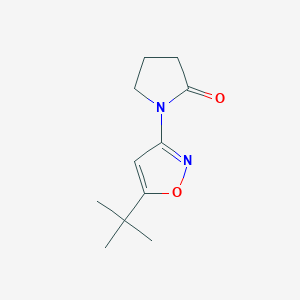
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
